MDA-19 4-hydroxybenzoyl metabolite is an analytical reference standard that shares structural similarities with known synthetic cannabinoids. It is recognized for its potential role in the metabolism of synthetic cannabinoids and has garnered attention for its implications in pharmacological research and forensic toxicology. The compound is primarily derived from the metabolism of MDA-19, which is a synthetic cannabinoid.
The compound is synthesized in laboratory settings, often utilizing specific precursors under controlled conditions. Its origins can be traced back to studies on synthetic cannabinoids, where it serves as a significant metabolite for understanding the biological effects and mechanisms of action associated with these substances.
MDA-19 4-hydroxybenzoyl metabolite falls under the category of synthetic cannabinoid metabolites. It is classified as a phenolic compound due to the presence of a hydroxyl group attached to a benzene ring, which plays a crucial role in its chemical behavior and biological activity.
The synthesis of MDA-19 4-hydroxybenzoyl metabolite typically involves several chemical reactions that transform specific precursors into the final product. While detailed synthetic routes are not extensively published, general methods include:
The molecular formula of MDA-19 4-hydroxybenzoyl metabolite is , with a molecular weight of approximately 365.4 g/mol. Its structure includes:
This structural information is vital for understanding the compound's reactivity and interaction with biological targets.
MDA-19 4-hydroxybenzoyl metabolite undergoes various chemical reactions that are critical for its functionality:
The choice of reagents and reaction conditions plays a significant role in determining the outcomes of these reactions.
The mechanism of action for MDA-19 4-hydroxybenzoyl metabolite primarily involves its interaction with cannabinoid receptors in the body, particularly cannabinoid receptor 2 (CB2). Research indicates that this compound may exert anti-tumor effects through the inactivation of the AKT signaling pathway, which is crucial for cell proliferation and survival.
MDA-19 4-hydroxybenzoyl metabolite is typically characterized by:
Key chemical properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 365.4 g/mol |
Solubility | Soluble in organic solvents like ethanol |
Stability | Stable under standard laboratory conditions |
These properties are essential for determining how the compound behaves in various environments and applications.
MDA-19 4-hydroxybenzoyl metabolite has several scientific applications:
This compound serves as an important tool in both academic research and practical applications within forensic science, underscoring its relevance in contemporary studies of synthetic cannabinoids.
Synthetic cannabinoid receptor agonists represent a structurally diverse class of novel psychoactive substances designed to mimic Δ9-tetrahydrocannabinol effects through cannabinoid receptor binding. Unlike classical phytocannabinoids, these compounds exhibit varied chemical architectures categorized under eight primary groups according to United Nations Office on Drugs and Crime classification frameworks. The Cayman Chemical classification system further segments these compounds into head, core, and tail regions to rationalize structural modifications that evade regulatory controls [9]. This structural plasticity has enabled over 350 synthetic cannabinoid receptor agonists to emerge globally since 2008, constituting the second largest category of new psychoactive substances after synthetic stimulants [1] [9]. Their prevalence in diverse matrices—including infused papers, e-liquids, and herbal blends—complicates detection and poses significant public health challenges due to unpredictable toxicity profiles.
Synthetic cannabinoid receptor agonists undergo extensive hepatic metabolism to form biologically active and analytically recognizable metabolites. These biotransformation products frequently exhibit prolonged half-lives compared to parent compounds and may contribute to observed clinical effects through cannabinoid receptor interactions. From a forensic perspective, metabolites serve as critical biomarkers for detecting synthetic cannabinoid receptor agonists consumption due to their extended detection windows in biological matrices. The 4-hydroxybenzoyl metabolite of MDA-19 exemplifies this dual significance: it retains binding affinity at cannabinoid receptors while providing a stable analytical target for forensic investigations [4] [6]. Metabolite profiling has proven indispensable for toxicological screening, particularly in postmortem casework where parent compounds may be fully metabolized [6].
MDA-19 ((3Z)-N'-(1-hexyl-2-oxoindolin-3-ylidene)benzohydrazide) was initially developed as a selective CB2 receptor agonist for neuropathic pain research. It exhibits distinct binding profiles:
Illicit use emerged circa 2021 when MDA-19 and truncated analogues appeared in synthetic smoke blends. Structural diversification has yielded multiple analogues through tail region modifications:
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3